1-(3-Methoxypiperidin-2-yl)propan-2-one
Description
1-(3-Methoxypiperidin-2-yl)propan-2-one is a heterocyclic ketone featuring a piperidine ring substituted with a methoxy group at the 3-position and a propan-2-one (acetone) moiety at the 2-position. The presence of the methoxy group enhances lipophilicity and may influence electronic properties, while the ketone group offers a reactive site for further chemical modifications .
Properties
CAS No. |
6716-96-7 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
1-(3-methoxypiperidin-2-yl)propan-2-one |
InChI |
InChI=1S/C9H17NO2/c1-7(11)6-8-9(12-2)4-3-5-10-8/h8-10H,3-6H2,1-2H3 |
InChI Key |
VNZVBGRNVIBWEU-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C(CCCN1)OC |
Canonical SMILES |
CC(=O)CC1C(CCCN1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs of 1-(3-Methoxypiperidin-2-yl)propan-2-one and their distinguishing characteristics:
Physicochemical Properties
- Lipophilicity : Methoxy and piperidine groups in this compound increase lipophilicity compared to purely aromatic analogs like 1-(3-methoxyphenyl)propan-2-one .
- Basicity: The piperidine nitrogen imparts moderate basicity, distinguishing it from non-heterocyclic analogs .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce reactivity but enhance stability in harsh conditions .
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